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Compound of Interest

Compound Name:
2-[4-(6-Amino-2-methylpyrimidin-

4-YL)piperazin-1-YL]ethanol

Cat. No.: B582048 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fusion of aminopyrimidine and piperazine moieties has given rise to a versatile class of

compounds with significant therapeutic potential. This technical guide delves into the core

biological activities of these compounds, presenting key quantitative data, detailed

experimental methodologies, and visual representations of their mechanisms of action to

support ongoing research and drug development efforts. The inherent structural features of the

aminopyrimidine scaffold, a privileged fragment in medicinal chemistry, combined with the

favorable pharmacokinetic properties often conferred by the piperazine ring, have made this

combination a fertile ground for the discovery of novel therapeutic agents.[1][2]

Anticancer Activity: A Primary Focus
A substantial body of research has focused on the anticancer properties of aminopyrimidine

piperazine derivatives.[3][4][5][6] These compounds have demonstrated potent cytotoxic effects

against a wide array of cancer cell lines, often through the inhibition of key cellular signaling

pathways.

Kinase Inhibition: A Common Mechanism
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Many aminopyrimidine piperazine compounds exert their anticancer effects by targeting protein

kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[7] The

aminopyrimidine core often serves as a hinge-binding motif, anchoring the molecule in the ATP-

binding pocket of the kinase.[8]

One notable target is the IKK-2 kinase, a key player in the NF-κB signaling pathway, which is

implicated in inflammation and cancer.[9] For instance, certain piperidinyl aminopyrimidine

derivatives have shown potent and selective inhibitory activity against IKK-2.[9] The

introduction of a piperazinosulfonyl group at the aromatic ring attached to the aminopyrimidine

core has been shown to significantly increase inhibitory activity.[9]

Furthermore, these compounds have been investigated as inhibitors of cyclin-dependent

kinases (CDKs) and histone deacetylases (HDACs).[10] Dual CDK/HDAC inhibitors have been

developed, demonstrating synergistic antitumor effects and the potential to overcome drug

resistance.[10] For example, compound 8e was identified as a potent CDK9 and HDAC1

inhibitor with IC50 values of 88.4 nM and 168.9 nM, respectively.[10] Another compound, 9e,

was identified as a potent FLT3/HDAC dual inhibitor.[10]

Erdafitinib, an aminopyrimidine piperazine derivative, is a potent pan-FGFR inhibitor with IC50

values of 1.2 nM, 2.5 nM, 3 nM, and 5.7 nM for FGFR1, FGFR2, FGFR3, and FGFR4,

respectively.[11] Gilteritinib, another compound from this class, is a potent and selective FLT3

and AXL inhibitor with IC50 values of 0.29 nM and 0.73 nM, respectively.[11]

Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected aminopyrimidine

piperazine compounds against various cancer cell lines.
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Compound ID Cancer Cell Line IC50/EC50 (µM) Reference

Compound 17
IKK-2 (Enzymatic

Assay)
1.30 [9]

Compound 2a

Glioblastoma, Triple-

negative breast

cancer, Oral

squamous cell

carcinomas, Colon

cancer

4 - 8 [6]

Compound L³ HCT116 p53+/+ 0.12 [12]

Compound 24
β-glucuronidase

(Enzymatic Assay)
2.8 [13]

Compound 3 MDA-MB-231 (Breast) 11.3 [14]

Compound 8e
CDK9 (Enzymatic

Assay)
0.0884 [10]

Compound 8e
HDAC1 (Enzymatic

Assay)
0.1689 [10]

Compound 9e
FLT3 (Enzymatic

Assay)
0.0304 [10]

Compound 9e
HDAC1 (Enzymatic

Assay)
0.0524 [10]

Compound 9e
HDAC3 (Enzymatic

Assay)
0.0147 [10]

Erdafitinib
FGFR1 (Enzymatic

Assay)
0.0012 [11]

Erdafitinib
FGFR2 (Enzymatic

Assay)
0.0025 [11]

Erdafitinib
FGFR3 (Enzymatic

Assay)
0.003 [11]
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Erdafitinib
FGFR4 (Enzymatic

Assay)
0.0057 [11]

Gilteritinib
FLT3 (Enzymatic

Assay)
0.00029 [11]

Gilteritinib
AXL (Enzymatic

Assay)
0.00073 [11]

Peficitinib
JAK1 (Enzymatic

Assay)
0.047 [11]

Prexasertib
CHK1 (Enzymatic

Assay)
0.001 [11]

Prexasertib
CHK2 (Enzymatic

Assay)
0.008 [11]

Prexasertib
RSK1 (Enzymatic

Assay)
0.009 [11]

Antimicrobial and Antifungal Activities
Beyond cancer, aminopyrimidine piperazine derivatives have demonstrated promising activity

against various microbial and fungal pathogens.[15][16] The incorporation of the piperazine

moiety into the pyrimidine structure has been shown to be a viable strategy for developing new

antimicrobial and antifungal agents.[15]

A study on thiophene-substituted pyrimidine-piperazine derivatives revealed good antibacterial

activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella

paratyphi-A at a concentration of 40 μg/ml.[15] The same study also reported significant

antifungal activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and

Candida albicans at the same concentration.[15]

Quantitative Data on Antimicrobial and Antifungal
Activity
The following table summarizes the antimicrobial and antifungal activity of selected

aminopyrimidine piperazine compounds.
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Compound ID Microorganism Activity Concentration Reference

4b, 4d, 5a, 5b

Staphylococcus

aureus, Bacillus

subtilis,

Escherichia coli,

Salmonella

paratyphi-A

Good

antibacterial

activity

40 µg/ml [15]

4a, 4d, 4e, 5c, 5e

Aspergillus niger,

Pencillium

notatum,

Aspergillus

fumigates,

Candida albicans

Significant

antifungal activity
40 µg/ml [15]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

Below are generalized protocols for key experiments cited in the literature on aminopyrimidine

piperazine compounds.

Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-
(thiophen-2-yl)pyrimidines
This protocol describes a common synthetic route for generating aminopyrimidine piperazine

derivatives.[15]

Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e): Thiophene substituted

chalcones (1a-e) are cyclized with thiourea in the presence of potassium hydroxide.[15]

Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e): The

pyrimidine-2-thiols (2a-e) are stirred with methyl iodide.[15]

Synthesis of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e): The

methylsulfanyl pyrimidines (3a-e) are refluxed with N-methylpiperazine in the presence of a

catalytic amount of potassium hydroxide.[15]
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In Vitro Kinase Inhibition Assay
This generalized protocol outlines the steps for assessing the inhibitory activity of compounds

against a specific kinase.

Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and

a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

Prepare serial dilutions of the test compounds.

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

Initiate the reaction by adding ATP.

Incubate the plate at a specified temperature for a set period.

Stop the reaction and measure the kinase activity using a suitable detection method, such

as luminescence or fluorescence.

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%.

Cell Viability Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

[14]

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the aminopyrimidine

piperazine compounds for a specific duration (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.
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Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g.,

DMSO or isopropanol).

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC50 value.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by aminopyrimidine piperazine

compounds is essential for understanding their mechanism of action. The following diagrams,

generated using the DOT language, illustrate key signaling pathways and experimental

workflows.

NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by aminopyrimidine piperazine compounds.

General Kinase Inhibitor Drug Discovery Workflow
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Caption: A generalized workflow for the discovery of kinase inhibitors.
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Caption: A simplified representation of the intrinsic apoptosis pathway.
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This technical guide provides a snapshot of the burgeoning field of aminopyrimidine piperazine

compounds. The presented data and methodologies underscore the significant potential of this

chemical class in the development of novel therapeutics for a range of diseases, most notably

cancer. Further research into the structure-activity relationships and mechanisms of action will

undoubtedly lead to the discovery of even more potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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